Boc-Ser-OH
Overview
Description
Boc-Ser-OH: is a derivative of the amino acid serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and organic chemistry as a protected form of serine, allowing for selective reactions to occur without interference from the amino group.
Mechanism of Action
Target of Action
Boc-Ser-OH, also known as N-(tert-Butoxycarbonyl)-L-serine, is primarily used as a building block in peptide synthesis
Mode of Action
As a derivative of the amino acid serine, this compound is used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This allows for the selective formation of peptide bonds without unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to reveal the original amino group .
Biochemical Pathways
The peptides synthesized using this compound can be involved in various biochemical pathways depending on their structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final peptide product would depend on its specific structure and properties .
Result of Action
The result of this compound’s action is the successful synthesis of peptides without unwanted side reactions. The specific effects at the molecular and cellular level would depend on the structure and function of the synthesized peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis and the yield of the final product . The stability of this compound is also an important consideration, and it is typically stored at low temperatures (2-8°C) to maintain its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-Ser-OH typically involves the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions: Boc-Ser-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: Reaction with nucleophiles to form derivatives such as sulfamates, sulfamides, and sulfonamides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reactions with alcohols, amines, and hydroxylamines under mild conditions.
Major Products:
Deprotection: L-serine.
Substitution: Various sulfamates, sulfamides, and sulfonamides.
Scientific Research Applications
Boc-Ser-OH is widely used in scientific research, including:
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: As a building block in the synthesis of pharmaceuticals and bioactive peptides.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alaninol
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
- N-(tert-Butoxycarbonyl)imidazole
Comparison: Boc-Ser-OH is unique in its use as a protected form of serine, allowing for selective reactions in peptide synthesis. Other similar compounds, such as N-(tert-Butoxycarbonyl)-L-alaninol and N-(tert-Butoxycarbonyl)sulfamoyl chloride, serve similar protective functions but with different amino acids or functional groups .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAKXBXYSJBGX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317842 | |
Record name | BOC-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-72-4 | |
Record name | BOC-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3262-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOC-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[tert-butoxycarbonyl]-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Boc-L-serine?
A1: The molecular formula of Boc-L-serine is C8H15NO5, and its molecular weight is 205.21 g/mol.
Q2: Is there spectroscopic data available for Boc-L-serine?
A2: Yes, several papers mention using spectroscopic techniques to confirm the structure of Boc-L-serine and its derivatives. These include:
- 1H NMR: Used extensively to confirm the structure of synthesized compounds. [, , , , , , , , , , ]
- 13C NMR: Employed alongside 1H NMR for structural confirmation. [, ]
- 31P NMR: Used when synthesizing and characterizing phosphate-containing derivatives of Boc-L-serine. [, ]
- Infrared Spectroscopy: Applied to identify functional groups and confirm structural modifications. []
- Mass Spectrometry: Utilized to determine molecular weight and fragmentation patterns. [, ]
Q3: What are the main applications of Boc-L-serine in synthesis?
A3: Boc-L-serine serves as a crucial building block for:
- Peptide Synthesis: It's a common starting material for synthesizing peptides containing serine residues. [, , , , , , , , , , , ]
- Sphingolipid Synthesis: Used to synthesize various sphingolipids, including sphingomyelin, ceramide, sphingosine, and sphingosine 1-phosphate. []
- Non-natural Amino Acid Synthesis: Acts as a precursor for synthesizing non-natural α-amino acids via palladium-catalyzed cross-coupling reactions. []
- Glycopeptide Mimics: Used in the synthesis of amino acids that facilitate the rapid creation of neoglycopeptides. []
Q4: Can you provide an example of a specific reaction where Boc-L-serine is used as a starting material?
A6: One example is the synthesis of 1,2-Diacyl-sn-Glycerophosphatidylserine. Here, Boc-L-serine benzhydryl ester is coupled with 1,2-Diacylglycerol through a phosphite-triester intermediate, ultimately leading to the formation of the desired phosphatidylserine. []
Q5: What type of reactions are commonly employed with Boc-L-serine as a building block?
A5: Boc-L-serine is frequently subjected to:
- Coupling Reactions: Utilized to form peptide bonds with other amino acids. [, , , , , , , , , , ]
- Protection and Deprotection Reactions: The Boc group and other protecting groups on the hydroxyl group are selectively added and removed to facilitate specific transformations. [, , ]
- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to introduce diverse functional groups at the beta-position of the serine moiety. []
Q6: What are some examples of biological applications of compounds derived from Boc-L-serine?
A6:
- Liposome Formation: Phosphatidylserine, synthesized from Boc-L-serine, is a crucial component of liposomes used in drug delivery and model membrane systems. []
- Radioprotective Effects: The novel alkaloid, Orychophragine D, synthesized using Boc-L-serine as a starting material, exhibits significant radioprotective activity. []
- Antiproliferative Activity: Chiral 5-hydroxy-2-N-acyl-(3E)-sphingenines, derived from Boc-L-serine, display higher antiproliferative activity than natural ceramides on MCF-7 cells, suggesting potential applications in cancer research. []
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